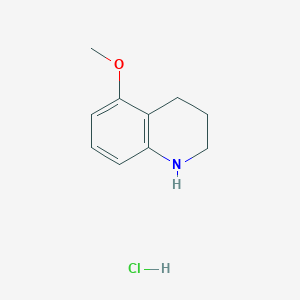
2-Methoxy-3-(trifluoromethyl)benzoic acid
Descripción general
Descripción
2-Methoxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a trifluoromethyl group (-CF3). This compound is known for its unique chemical properties and is used in various scientific research applications.
Mecanismo De Acción
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors . The trifluoromethyl group (−CF3) confers increased stability and lipophilicity, which can enhance the compound’s interaction with its targets .
Mode of Action
Benzylic compounds, including benzoic acid derivatives, can undergo various reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It’s known that benzoic acid derivatives can influence various biochemical pathways due to their potential interactions with different biological targets .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially influencing its absorption and distribution .
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular and cellular levels due to their potential interactions with different biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-3-(trifluoromethyl)benzoic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins
Cellular Effects
Benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzoic acid derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(trifluoromethyl)benzoic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto the benzene ring of benzoic acid. One common method is the trifluoromethylation of 2-methoxybenzoic acid using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-3-(trifluoromethyl)benzaldehyde or this compound.
Reduction: Formation of 2-methoxy-3-(trifluoromethyl)benzyl alcohol or 2-methoxy-3-(trifluoromethyl)benzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-(trifluoromethyl)benzoic acid is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the methoxy group.
4-(Trifluoromethyl)benzoic acid: Similar structure but the trifluoromethyl group is positioned differently.
3-(Trifluoromethyl)benzoic acid: Similar structure but the trifluoromethyl group is positioned differently.
Uniqueness
2-Methoxy-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances the compound’s stability, lipophilicity, and ability to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVAZHQHYXQLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271454 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937068-58-1 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937068-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)
![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)

![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)

![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)



